

A Comparative Analysis of Carnitine Acetyltransferase (CRAT) Kinetic Parameters Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carnitine acetyltransferase

Cat. No.: B13397406

[Get Quote](#)

For Immediate Release

A comprehensive review of the kinetic parameters of **Carnitine Acetyltransferase** (CRAT) from various species reveals important insights for researchers in metabolism, drug development, and related fields. This guide provides a comparative summary of key kinetic data, detailed experimental methodologies, and a visualization of the experimental workflow.

Data Summary

The following table summarizes the Michaelis-Menten constant (K_m) and catalytic rate constant (k_{cat}) of CRAT for its primary substrates, Acetyl-CoA and L-carnitine, in different species.

These parameters are crucial for understanding the enzyme's efficiency and substrate affinity.

Species	Source	Substrate	Km (μM)	kcat (s ⁻¹)	Catalytic Efficiency (kcat/Km) (M ⁻¹ s ⁻¹)
Saccharomyces cerevisiae	Isolated Enzyme	Acetyl-CoA	17.7[1]	Not Reported	Not Reported
L-carnitine	180[1]	Not Reported	Not Reported		
Mus musculus (Mouse)	Liver Peroxisomes	Acyl-CoA	2 - 20[2][3]	Not Reported	Not Reported
Columba livia (Pigeon)	Breast Muscle	Acetyl-CoA	56	288	5.14 x 10 ⁶
L-carnitine	430	288	6.70 x 10 ⁵		

Note: Data for human CRAT kinetic parameters were not readily available in the surveyed literature. The data for pigeon breast muscle CRAT is included as a representative for a mammalian species with well-characterized kinetics.

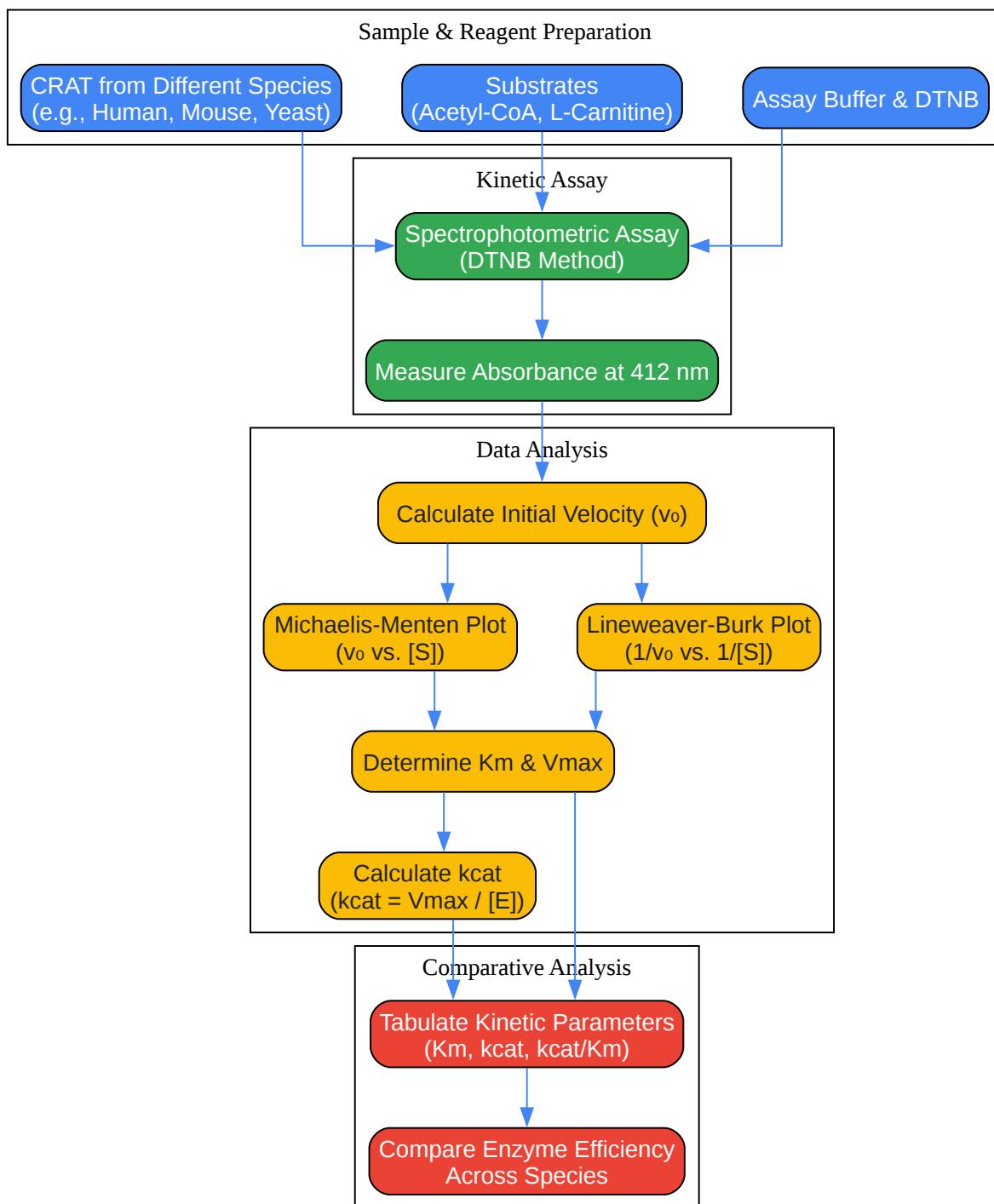
Experimental Protocols

The determination of CRAT kinetic parameters typically involves a continuous spectrophotometric assay. A widely used method is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay.

Principle: The enzymatic reaction of CRAT produces Coenzyme A (CoA-SH) as a product. This free thiol group reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the CRAT activity.

Typical Assay Mixture:

- Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0)
- Substrates: Acetyl-CoA and L-carnitine at varying concentrations


- Reagent: DTNB
- Enzyme: Purified or partially purified CRAT

Procedure:

- A reaction mixture containing buffer, DTNB, and one substrate (e.g., L-carnitine) is prepared in a cuvette.
- The reaction is initiated by the addition of the second substrate (e.g., Acetyl-CoA) and the enzyme.
- The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.
- The initial reaction velocity (v_0) is calculated from the linear portion of the absorbance versus time plot.
- By measuring v_0 at various substrate concentrations, the K_m and V_{max} values can be determined using Michaelis-Menten kinetics, and from V_{max} , the k_{cat} can be calculated.

Visualizing the Workflow

The logical flow of determining and comparing CRAT kinetic parameters can be visualized as follows:

[Click to download full resolution via product page](#)

Workflow for CRAT Kinetic Parameter Determination.

This guide provides a foundational understanding of the kinetic properties of CRAT from different species. Further research is needed to fill the existing gaps in the kinetic data, particularly for human CRAT, to enable a more complete comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and characterization of carnitine acetyltransferase from *S. cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of purified carnitine acyltransferases of mouse liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Carnitine Acetyltransferase (CRAT) Kinetic Parameters Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13397406#comparing-kinetic-parameters-of-crat-from-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com